molecular formula C₁₄H₁₅NO₃ B1144763 (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one CAS No. 1173420-46-6

(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one

Cat. No.: B1144763
CAS No.: 1173420-46-6
M. Wt: 245.27
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed in asymmetric synthesis and pharmaceutical research. Its structure features a benzyl group at the 4-position and a but-3-enoyl moiety at the 3-position of the oxazolidin-2-one ring. The (R)-configuration at the 4-position is critical for stereoselective reactions, particularly in Evans’ chiral auxiliaries for enantioselective aldol and alkylation reactions . The compound is synthesized via coupling reactions using n-BuLi and pivaloyl chloride, yielding 68% of the (R)-enantiomer as a colorless oil . Its molecular formula is C₁₅H₁₇NO₃ (MW: 259.3 g/mol), with a CAS number of 866994-23-2 .

Properties

IUPAC Name

(4R)-4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARHGBLTNRTZBG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-oxazolidin-2-one with but-3-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the butenoyl group to a butyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced oxazolidinone with a butyl group.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The benzyl and butenoyl groups play a crucial role in stabilizing transition states and intermediates during these reactions.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Oxazolidinones with modifications in the acyl group or stereochemistry exhibit distinct reactivity and applications:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Synthesis Reference
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one But-3-enoyl, (R)-configuration 259.3 68% yield; used in asymmetric alkylation
(S)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one But-3-enoyl, (S)-configuration 259.3 61% yield; [α]D²⁵ = +63.2 (CHCl₃)
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 3-Methylbutanoyl, (R)-configuration 273.4 97% purity; stock availability for peptide synthesis
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one 2-Methylbut-3-enoyl, (R,R)-configuration 259.3 Commercial standard (CAS: 866994-23-2); $566/500 mg
(R)-4-Benzyl-3-(tetrahydrofuran-3-carbonyl)oxazolidin-2-one Tetrahydrofuran-3-carbonyl 299.3 Synthesized via ceric ammonium nitrate oxidation
(S)-4-Benzyl-3-(4,4,4-trifluorobut-2-enoyl)oxazolidin-2-one Trifluorobut-2-enoyl 311.3 Fluorinated variant; enhances metabolic stability

Key Observations :

  • Stereochemistry: The (R)- and (S)-enantiomers of 4-benzyl-3-(but-3-enoyl)oxazolidin-2-one show divergent synthetic efficiencies (68% vs. 61%) and optical activities .
  • Acyl Group Effects: Bulky substituents (e.g., 3-methylbutanoyl) improve steric control in asymmetric reactions, while fluorinated groups (e.g., trifluorobut-2-enoyl) enhance electronic properties .
Commercial and Industrial Utility
  • Cost and Availability: The (R)-enantiomer is priced at $566/500 mg , whereas simpler analogs (e.g., 3-methylbutanoyl derivatives) are more affordable .
  • Scalability : High-yield syntheses (e.g., 74% for indole-containing variant ) support industrial-scale production.

Biological Activity

(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as 4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, features an oxazolidinone ring which is crucial for its biological activity. The compound's molecular formula is C₁₃H₁₅NO₂, with a molecular weight of approximately 219.27 g/mol. Its structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism involves interference with bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid .

Anticancer Activity

The compound has also demonstrated promising anticancer properties in various studies. It has been tested against different cancer cell lines, showing significant cytotoxic effects. The proposed mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Protein Synthesis Inhibition : The oxazolidinone moiety binds to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and disrupting mitochondrial function.
  • Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in the G1 phase, further contributing to its anticancer effects .

Research Findings and Case Studies

A number of studies have investigated the biological activity of this compound:

StudyFindings
Gayathri et al. (2006)Reported antibacterial and antitumoral activities against various strains .
Bouasla et al. (2010)Demonstrated in vitro activity against Toxoplasma gondii, highlighting its potential as an antiparasitic agent .
Supuran et al. (2003)Discussed the compound's mechanism in inhibiting carbonic anhydrase, which is relevant for developing treatments for cancer and other diseases .

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